Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate
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Overview
Description
Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is notable for its unique structure, which includes an acetamido group, a sulfanyl group, and an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl acetamido[(3-methylbutyl)sulfanyl]acetate typically involves the esterification of acetic acid derivatives with alcohols. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, azeotropic distillation may be employed to remove water and shift the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol and the corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl acetamido[(3-methylbutyl)sulfanyl]acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and sulfanyl groups. These additional functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
List of Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Isopropyl butyrate: An ester with a similar structure, used in perfumes and as a solvent.
Properties
CAS No. |
66569-35-5 |
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Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(3-methylbutylsulfanyl)acetate |
InChI |
InChI=1S/C11H21NO3S/c1-5-15-11(14)10(12-9(4)13)16-7-6-8(2)3/h8,10H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
FBADKLLASYLPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C)SCCC(C)C |
Origin of Product |
United States |
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